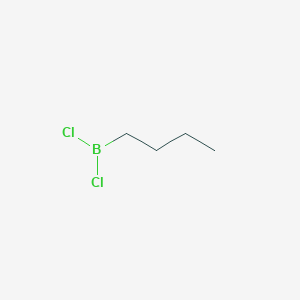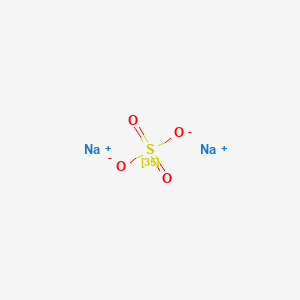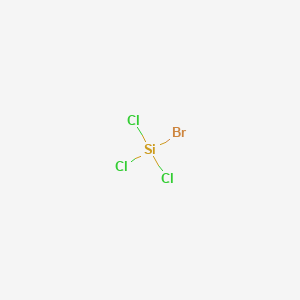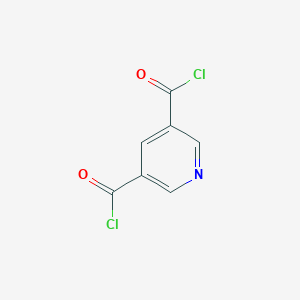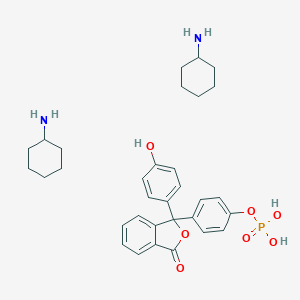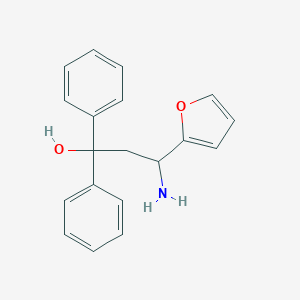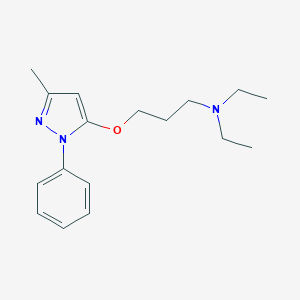
Nickel subsulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel subsulfide (Ni3S2) is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a semiconductor material that has been used in various fields such as electronics, catalysis, and energy storage.
Scientific Research Applications
3D Chemical Mapping : A study by Harris et al. (2012) utilized x-ray nanotomography and XANES spectroscopy to map nanostructures of nickel subsulfide in 3D. This technique is vital for characterizing phases in complex microstructures, applicable to a range of nanoscale and mesoscale electrochemical systems.
Carcinogenic Effects and Toxicity Studies :
- Dunnick et al. (1995) found that this compound caused increased incidences of alveolar/bronchiolar and adrenal medulla neoplasms in rats and mice, indicating its carcinogenicity.
- Sunderman et al. (1977) and Albert et al. (1982) observed the induction of sarcomas and ocular neoplasms in rats due to this compound.
Comparative Toxicity to Canine and Rodent Alveolar Macrophages : A study by Benson et al. (1986) showed that this compound was more toxic to canine alveolar macrophages than rat macrophages. This indicates species-specific responses to nickel compound exposure.
Genotoxicity Studies :
- Mayer et al. (1998) found that this compound induced DNA damage in vitro but showed no mutagenic potential in vivo after inhalation in rodents.
- Kawanishi et al. (2002) reported distinct mechanisms of oxidative DNA damage induced by this compound.
Toxicology and Carcinogenesis Studies : The National Toxicology Program conducted extensive studies on this compound, revealing its significant toxic and carcinogenic effects through inhalation.
Interaction with DNA and Protein : Lee et al. (1982) studied the solubilization of this compound and its interaction with DNA and protein, shedding light on its biochemical mechanisms.
Nickel Carcinogenesis : Research by Sunderman (1981) reviewed nickel carcinogenesis, particularly the role of this compound in inducing respiratory organ cancers in workers.
Respiratory Tract Carcinogenicity : Yarita and Nettesheim (1978) studied the carcinogenicity of this compound on respiratory tract epithelium, providing insights into its impact on lung health.
Mechanism of Action
Ni3S2Ni_3S_2Ni3S2
. This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.Target of Action
Trinickel disulphide primarily targets proteins and peptides such as glutathione . The compound binds to the amino acids on these proteins, altering their structure and function .
. .Biochemical Pathways
It is known that the compound’s interaction with proteins and peptides can disrupt normal cellular processes
Result of Action
The molecular and cellular effects of trinickel disulphide’s action are largely dependent on its interaction with its targets. By binding to proteins and peptides, trinickel disulphide can disrupt normal cellular processes . The specific effects can vary depending on the proteins and peptides targeted, as well as the extent of the disruption.
Action Environment
Environmental factors can influence the action, efficacy, and stability of trinickel disulphide. For instance, the compound’s effects can be influenced by factors such as temperature, pH, and the presence of other substances . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Nickel plays a central role in biology as a cofactor in a wide variety of enzymes . Nickel subsulfide, specifically, interacts with several enzymes, proteins, and other biomolecules. For instance, nickel ions contribute to the catalytic activity of several enzymes essential for plants, fungi, eubacteria, or archaebacteria .
Cellular Effects
This compound has been shown to cause genotoxic effects such as the alteration of DNA configuration, resulting in cross-linking and strand breaks in human lymphocytes . It also causes an exposure-related increased incidence of alveolar/bronchiolar neoplasms and adrenal medulla neoplasms in male and female rats .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. One of the key mechanisms is through the generation of reactive oxygen species (ROS), which can cause DNA damage . This compound and nickel oxide reach the nucleus in greater amounts than water-soluble nickel compounds such as nickel sulfate . This leads to DNA damage and potentially to the observed carcinogenic effects .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Chronic exposure to this compound can cause lung neoplasms in rats, and this response is related to exposure to specific types of nickel compounds . This compound is also the nickel compound most likely to induce heritable changes in target cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Animal studies have shown the carcinogenic potential of various nickel compounds like this compound, nickel chloride, nickel oxide, and nickel sulfate . A study on rodents showed lung tumors, including adenomas, adenocarcinomas, squamous cell carcinomas, and fibrosarcoma with an exposure to nickel oxide .
Metabolic Pathways
This compound is involved in various metabolic pathways. Nickel can produce free radicals from diatomic molecules through a double-step process and generate superoxide anions . These superoxide anions come together with protons and facilitate dismutation to form hydrogen peroxide, which is a key reason behind the nickel-induced pathophysiological changes in living systems .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Nickel ions are found in all phyla of life (plants, fungi, eubacteria, and archaebacteria). These “nickel-enzymes” (i.e., nickel is an essential cofactor for their catalytic activity) catalyze eight distinct biological activities .
Subcellular Localization
This compound is localized in various subcellular compartments. The majority of leaf nickel in the hyperaccumulator was associated with the cell wall, with the remaining nickel being associated with citrate and histidine, which are interpreted as being localized primarily in the vacuole and cytoplasm, respectively .
properties
IUPAC Name |
nickel;(sulfanylidene-λ4-sulfanylidene)nickel |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Ni.S2/c;;;1-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSUSTJZZWSTPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=S=[Ni].[Ni].[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ni3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12035-72-2 |
Source


|
| Record name | Trinickel disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trinickel disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


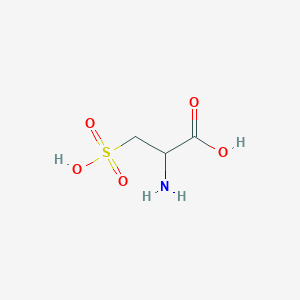
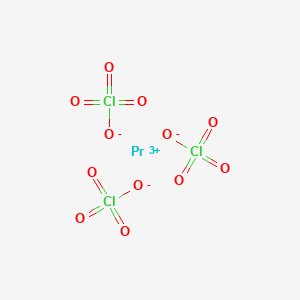
![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)
